molecular formula C37H66O8 B1248432 Bullatetrocin

Bullatetrocin

Cat. No.: B1248432
M. Wt: 638.9 g/mol
InChI Key: FXUFAUVCSYAYLC-MKQHPUIBSA-N
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Description

Bullatetrocin is a bioactive acetogenin compound primarily isolated from the Annonaceae family of plants, such as Annona bullata and Annona muricata . Structurally, it belongs to the family of mono-tetrahydrofuran (THF) acetogenins, characterized by a long aliphatic chain with hydroxyl groups, a THF ring, and a terminal γ-lactone moiety . Its molecular formula is C35H64O8, and it exhibits potent cytotoxic properties against various cancer cell lines (e.g., IC50 values of 0.001–0.05 μM in HeLa cells) . This compound’s mechanism of action involves inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to ATP depletion and apoptosis .

Key structural features include:

  • A 35-carbon backbone with four hydroxyl groups.
  • A single THF ring flanked by two hydroxyl groups.
  • A terminal α,β-unsaturated γ-lactone critical for bioactivity .

Properties

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,8R,9S)-1,8,9-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-29(38)30(39)19-15-12-13-17-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)20-16-11-9-7-5-4-6-8-10-14-18-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31+,32-,33+,34+,35+,36+/m0/s1

InChI Key

FXUFAUVCSYAYLC-MKQHPUIBSA-N

Isomeric SMILES

CC[C@@H]([C@@H](CCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O

Canonical SMILES

CCC(C(CCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O

Synonyms

bullatetrocin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bullatetrocin shares structural and functional similarities with other acetogenins but differs in potency, selectivity, and pharmacokinetics. Below is a detailed comparison with four analogs: Annonacin, Asimilobin, Squamocin, and Uvaricin.

Table 1: Structural and Bioactivity Comparison

Compound Source Key Structural Features Cytotoxicity (IC50, HeLa cells) Mechanism of Action
This compound Annona bullata Mono-THF, γ-lactone, C35 chain 0.003 μM Complex I inhibition, ATP depletion
Annonacin Annona muricata Mono-THF, γ-lactone, C35 chain (different OH positions) 0.02 μM Neurotoxic; inhibits mitochondrial ETC
Asimilobin Asimina triloba Bis-THF, γ-lactone, C37 chain 0.01 μM Complex I inhibition, ROS generation
Squamocin Annona squamosa Bis-THF, ketolactone, C32 chain 0.005 μM Apoptosis via caspase-3 activation
Uvaricin Uvaria acuminata Mono-THF, γ-lactone, C34 chain (epoxy group) 0.05 μM Immunosuppressive; targets T-cells

Key Findings

Structural Differences: THF Rings: this compound and Uvaricin have mono-THF systems, while Asimilobin and Squamocin contain bis-THF rings. The bis-THF configuration enhances membrane permeability but reduces selectivity . Chain Length: this compound’s C35 chain optimizes hydrophobic interactions with mitochondrial membranes, contributing to its superior cytotoxicity compared to Uvaricin (C34) .

Bioactivity: this compound’s IC50 (0.003 μM) is 16-fold lower than Annonacin’s (0.02 μM), likely due to its hydroxyl group arrangement improving target binding . Squamocin’s ketolactone group enhances caspase-3 activation, whereas this compound’s α,β-unsaturated lactone directly disrupts mitochondrial function .

Uvaricin’s immunosuppressive effects limit its anticancer utility compared to this compound’s apoptosis-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bullatetrocin
Reactant of Route 2
Bullatetrocin

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